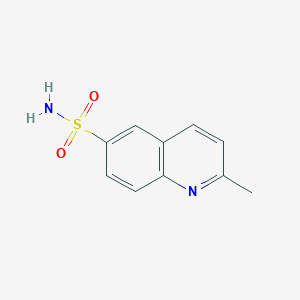

2-methylquinoline-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWDHXNSCQDMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methylquinoline-6-sulfonamide basic properties

An In-Depth Technical Guide to the Core Basic Properties of 2-Methylquinoline-6-sulfonamide

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the available information on its chemical structure, physical properties, and a theoretical protocol for its synthesis. The guide also explores the potential biological significance of quinoline-sulfonamide hybrids, providing context for the compound's relevance in medicinal chemistry.

Chemical Identity and Structure

This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure features a methyl group at the 2-position of the quinoline ring and a sulfonamide group at the 6-position.

Table 1: Chemical Identity of this compound and its Precursors

| Property | This compound | 2-Methylquinoline-6-sulfonyl chloride | 2-Methylquinoline-6-sulfonic acid |

| IUPAC Name | This compound | 2-methylquinoline-6-sulfonyl chloride[1] | 2-methylquinoline-6-sulfonic acid |

| Molecular Formula | C₁₀H₁₀N₂O₂S | C₁₀H₈ClNO₂S[1] | C₁₀H₉NO₃S[2] |

| Molecular Weight | 222.26 g/mol | 241.69 g/mol [1] | 223.25 g/mol [2][3] |

| CAS Number | Not available | Not available | 93805-05-1[2][3] |

| Canonical SMILES | Cc1cc2ccc(S(=O)(=O)N)cc2nc1 | Cc1cc2ccc(S(=O)(=O)Cl)cc2nc1 | Cc1cc2ccc(S(=O)(=O)O)cc2nc1 |

| InChI Key | Not available | INCCUGMUEJWWJS-UHFFFAOYSA-N[1] | WTVFVAWTGKJRPC-UHFFFAOYSA-N[3] |

Physicochemical Properties

Table 2: Physicochemical Properties of 2-Methylquinoline-6-sulfonic acid

| Property | Value |

| Physical Form | Solid |

| Density | 1.432 g/cm³[2] |

| XLogP3-AA | 1.3[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 1[2] |

The pKa of the sulfonamide group in aromatic sulfonamides can vary, but for context, the pKa of a related sulfonamide group has been reported to be around 8.5[4]. The basicity of the quinoline nitrogen will also contribute to the overall acid-base properties of the molecule.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general two-step synthetic pathway can be proposed based on standard organic chemistry principles, starting from 2-methylquinoline.

Step 1: Sulfonation of 2-Methylquinoline to 2-Methylquinoline-6-sulfonyl chloride

The first step involves the sulfonation of 2-methylquinoline. This is typically achieved by reacting 2-methylquinoline with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).[1] The reaction with chlorosulfonic acid directly yields the sulfonyl chloride.

-

Experimental Protocol (Theoretical):

-

In a fume hood, cool a flask containing 2-methylquinoline in an appropriate solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add chlorosulfonic acid dropwise with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-methylquinoline-6-sulfonyl chloride.

-

Step 2: Amination of 2-Methylquinoline-6-sulfonyl chloride to this compound

The second step is the reaction of the synthesized 2-methylquinoline-6-sulfonyl chloride with ammonia or an ammonia source to form the sulfonamide.

-

Experimental Protocol (Theoretical):

-

Dissolve 2-methylquinoline-6-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent to yield this compound.

-

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinoline-sulfonamide hybrids has been the subject of significant research, demonstrating a wide range of pharmacological activities.[5][6] These compounds are recognized for their potential as antimicrobial and anticancer agents.[1][7]

Antimicrobial Activity: Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, making them effective antibacterial agents.[5] Sulfonamides, on the other hand, typically act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[5] The combination of these two pharmacophores in a single molecule could lead to a synergistic or dual-mode of action, potentially overcoming drug resistance.

Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents by interfering with various cellular pathways crucial for cancer cell proliferation and survival.[1][7] Some quinoline-based molecules have been investigated as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer.[8] The PI3K/Akt/mTOR signaling pathway is another target for some quinoline derivatives.[8]

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry. While specific experimental data on its basic properties and biological activities are currently lacking, its structural relationship to known bioactive quinoline-sulfonamide hybrids suggests it may possess interesting pharmacological properties. The synthetic route proposed in this guide provides a theoretical framework for its preparation, enabling further research into its physicochemical and biological characteristics. Future studies are warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data of 2-Methylquinoline-6-Sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-methylquinoline-6-sulfonamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and related chemical structures. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on known chemical shifts, characteristic vibrational frequencies, and common fragmentation patterns of the 2-methylquinoline and sulfonamide moieties.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | s | 1H | H5 |

| ~8.0 - 8.2 | d | 1H | H8 |

| ~7.8 - 8.0 | d | 1H | H4 |

| ~7.6 - 7.8 | dd | 1H | H7 |

| ~7.4 - 7.6 | d | 1H | H3 |

| ~7.2 (broad s) | s | 2H | -SO₂NH₂ |

| ~2.7 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 |

| ~148 | C8a |

| ~145 | C6 |

| ~136 | C4 |

| ~130 | C4a |

| ~128 | C8 |

| ~126 | C5 |

| ~124 | C7 |

| ~122 | C3 |

| ~25 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp | N-H stretch (sulfonamide) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1600 - 1450 | Strong | C=C and C=N aromatic ring stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~900 | Strong | S-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 158 | [M - SO₂]⁺ |

| 143 | [M - SO₂NH]⁺ |

| 142 | [2-methylquinoline]⁺ |

| 78 | [SO₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The choice of solvent is crucial as it must dissolve the compound without interfering with the signals of interest.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

Instrumentation : The ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[2] Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and compare them with known values for quinoline and sulfonamide functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common technique for small organic molecules that can produce a molecular ion and characteristic fragment ions.[3]

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[4]

-

Detection : An electron multiplier or similar detector records the abundance of each ion.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern provides valuable information about the structure of the molecule.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. forensicresources.org [forensicresources.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. zefsci.com [zefsci.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of quinoline sulfonamides, from their conceptual origins rooted in the independent discovery of the quinoline and sulfonamide moieties to their emergence as a versatile and powerful scaffold in modern medicinal chemistry. We will delve into the key historical milestones, detail the fundamental synthetic methodologies, and present a structured overview of their diverse biological activities, supported by quantitative data and mechanistic insights.

A Tale of Two Scaffolds: The Historical Prelude

The story of quinoline sulfonamides begins not as a single narrative, but as the convergence of two independent streams of chemical and medical discovery. The quinoline ring system, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its derivatives, most notably quinine, became the cornerstone of antimalarial therapy for centuries.[2] The subsequent development of synthetic quinolines, such as chloroquine in the 1940s, solidified the importance of this scaffold in infectious disease treatment.[2]

Parallel to this, the era of chemotherapy was dawning with the discovery of sulfonamides. In the early 20th century, German chemists at I.G. Farbenindustrie, in their pursuit of textile dyes, synthesized a series of sulfonamide-containing compounds.[3] A pivotal moment came in 1932 with the patenting of Prontosil, an orange-red dye that demonstrated remarkable antibacterial properties.[3] It was later discovered that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide.[4] This discovery ushered in the age of sulfa drugs, the first broadly effective systemic antibacterial agents.[3][4]

The deliberate hybridization of these two pharmacophores—the quinoline nucleus and the sulfonamide group—is a more recent development in the annals of medicinal chemistry. The initial impetus for their combination was likely driven by the desire to create novel structures with enhanced or entirely new biological activities, leveraging the established therapeutic credentials of both parent moieties. While a definitive "first" synthesis of a simple quinoline sulfonamide is not clearly documented in readily available historical records, early investigations into the functionalization of quinoline would have inevitably led to the exploration of sulfonation reactions and the subsequent conversion to sulfonamides. For instance, the synthesis of quinoline-8-sulfonyl chloride, a key intermediate, can be achieved through the reaction of quinoline-8-sulfonic acid with phosphorus pentachloride.

Core Synthetic Strategies: Building the Quinoline Sulfonamide Scaffold

The synthesis of quinoline sulfonamides generally involves the formation of a stable sulfonamide linkage (-SO₂-NH-) between a quinoline ring system and an amine. This is most commonly achieved by reacting a quinoline sulfonyl chloride with a primary or secondary amine.

General Synthesis of Quinoline Sulfonyl Chlorides

The prerequisite for the synthesis of quinoline sulfonamides is the preparation of the corresponding quinoline sulfonyl chloride. A common method involves the chlorosulfonation of the quinoline core.

-

Reagents: Quinoline, Chlorosulfonic Acid, Thionyl Chloride.

-

Procedure:

-

To a stirred solution of chlorosulfonic acid, add quinoline portion-wise while maintaining a low temperature (e.g., ice bath).

-

After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 140°C) and stirred for several hours to facilitate the sulfonation.

-

The mixture is then cooled, and thionyl chloride is added.

-

The reaction is heated again (e.g., 70°C) and stirred for a few hours to convert the sulfonic acid to the sulfonyl chloride.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 8-quinolinesulfonyl chloride.[5]

-

Formation of the Sulfonamide Linkage

With the quinoline sulfonyl chloride in hand, the sulfonamide bond can be formed by reaction with a suitable amine.

-

Reagents: 8-Quinolinesulfonyl Chloride, appropriate primary or secondary amine, a base (e.g., triethylamine or pyridine), and a solvent (e.g., chloroform, acetonitrile, or dichloromethane).

-

Procedure:

-

Dissolve the amine and the base in the chosen solvent and cool the mixture in an ice bath.

-

Add a solution of 8-quinolinesulfonyl chloride in the same solvent dropwise to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 2-24 hours).

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is then treated with water, and the crude product is extracted with an organic solvent.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to give the crude quinoline sulfonamide, which can be further purified by recrystallization or column chromatography.[6]

-

Below is a DOT script for a generalized workflow for the synthesis of quinoline sulfonamides.

Caption: Generalized workflow for the synthesis of quinoline sulfonamides.

Biological Activities and Therapeutic Potential

Quinoline sulfonamides have emerged as a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. Their therapeutic potential spans from infectious diseases to cancer and neurodegenerative disorders.

Antibacterial Activity

Building on the legacy of the parent sulfonamides, quinoline sulfonamide hybrids have been investigated as a promising strategy to combat bacterial resistance.[7][8] These compounds often exhibit a dual mechanism of action, targeting both DNA gyrase (a target of quinolones) and dihydropteroate synthase (the target of sulfonamides).[7]

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Quinoline-sulfonamide hybrids | P. aeruginosa | 64 | [8][9] |

| 8-Hydroxyquinoline-5-sulfonamide derivatives | MRSA, E. faecalis | - | [10] |

Anticancer Activity

A significant body of research has focused on the development of quinoline sulfonamides as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Quinoline-based sulfonamides have been designed as potent and selective inhibitors of these tumor-associated CAs.[6][9]

| Compound Class | Target | Kᵢ (nM) | Reference |

| Quinoline-based benzenesulfonamides | hCA IX | 5.5 - 25.8 | [9] |

| Quinoline-based benzenesulfonamides | hCA XII | 8.7 - 13.2 | [9] |

The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by quinoline sulfonamides.

Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.[11][12]

| Compound Class | Target | IC₅₀ (µM) | Cell Line(s) | Reference |

| Quinoline-8-sulfonamide derivatives | PKM2 | - | C32, COLO829, MDA-MB-231, U87-MG, A549 | [11] |

| Quinoline-5-sulfonamide derivatives | - | - | C-32, MDA-MB-231, A549 | [10] |

The signaling pathway below illustrates the role of PKM2 in cancer metabolism and its modulation by quinoline sulfonamides.

Caption: Modulation of Pyruvate Kinase M2 by Quinoline Sulfonamides.

Some quinoline-5-sulfonamide derivatives have been shown to increase the transcriptional activity of tumor suppressor proteins like p53 and p21, and to alter the expression of apoptosis-related genes such as BCL-2 and BAX.[10] This suggests that these compounds can induce cancer cell death through multiple pathways.

Conclusion and Future Perspectives

The journey of quinoline sulfonamides from their conceptual beginnings to their current status as a highly versatile pharmacological scaffold is a testament to the power of chemical hybridization in drug discovery. The ability to readily synthesize a diverse library of these compounds, coupled with their broad spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in other disease areas. The rich history and promising future of quinoline sulfonamides make them a compelling area of study for researchers, scientists, and drug development professionals alike.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. hekint.org [hekint.org]

- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

theoretical studies on 2-methylquinoline-6-sulfonamide

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 2-Methylquinoline-6-sulfonamide

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] When hybridized with a sulfonamide moiety—a pharmacophore renowned for its antibacterial (via dihydropteroate synthase inhibition) and anticancer (via carbonic anhydrase inhibition) effects—the resulting quinoline-sulfonamide hybrids represent a promising class of multi-target therapeutic candidates.[2] This technical guide focuses on the theoretical and experimental evaluation of a specific derivative, this compound.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the methodologies for its synthesis, characterization, and, most critically, its theoretical evaluation through computational chemistry. The guide outlines protocols for Density Functional Theory (DFT) analysis, molecular docking simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to elucidate the molecule's electronic structure, potential biological targets, and drug-like properties.

Synthesis and Characterization

The logical synthesis pathway to this compound begins with the starting material, 2-methylquinoline. The process involves a two-step reaction: regioselective sulfonation to introduce a sulfonic acid group, followed by chlorination to form a reactive sulfonyl chloride intermediate, which can then be readily converted to the final sulfonamide.

Experimental Protocol: Synthesis

A plausible synthetic route is derived from established methods for quinoline sulfonation and sulfonamide formation.[3][4][5]

-

Synthesis of 2-Methylquinoline-6-sulfonic acid:

-

To a stirred solution of 2-methylquinoline in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80–120°C.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

-

The solid is filtered, washed with cold water, and dried to yield 2-methylquinoline-6-sulfonic acid.

-

-

Synthesis of 2-Methylquinoline-6-sulfonyl chloride:

-

Suspend 2-methylquinoline-6-sulfonic acid in an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3]

-

Reflux the mixture until the reaction is complete (typically 2-4 hours), as indicated by the cessation of gas evolution.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-methylquinoline-6-sulfonyl chloride, a highly reactive intermediate, is often used directly in the next step without further purification.[4]

-

-

Synthesis of this compound:

-

Dissolve the crude 2-methylquinoline-6-sulfonyl chloride in a suitable solvent like methylene chloride or tetrahydrofuran.[5]

-

Cool the solution in an ice bath and add aqueous ammonia or a solution of ammonium carbonate slowly with vigorous stirring.

-

Continue stirring at room temperature for 12-16 hours.[2]

-

The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under vacuum.

-

The final product is purified by column chromatography or recrystallization.

-

Theoretical Study Methodologies

Theoretical studies are paramount for predicting the physicochemical properties, biological activities, and interaction mechanisms of novel compounds before committing to extensive laboratory synthesis and testing.

Protocol: Density Functional Theory (DFT) Studies

DFT calculations are used to investigate the electronic structure and reactivity of the molecule.[6]

-

Structure Preparation: Generate the 3D structure of this compound using software like GaussView or Avogadro.

-

Geometry Optimization: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) in a computational chemistry package (e.g., Gaussian).[7] This finds the lowest energy conformation of the molecule.

-

Property Calculation: From the optimized structure, calculate:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Calculate parameters like electronegativity, hardness, and softness to quantify reactivity.

-

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[7]

-

Ligand Preparation: Optimize the 3D structure of this compound and save it in a suitable format (e.g., .pdbqt).

-

Target Preparation:

-

Obtain the crystal structure of a relevant target protein from the Protein Data Bank (PDB), such as DNA Gyrase (e.g., PDB ID: 3QTD) for antibacterial activity or Carbonic Anhydrase IX (e.g., PDB ID: 4G1N) for anticancer activity.[2][7]

-

Remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges using software like AutoDock Tools.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein based on the location of the native ligand or active site residues.

-

Run the docking simulation using software like AutoDock Vina, which will generate multiple binding poses and score them based on binding affinity (in kcal/mol).

-

-

Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues using visualization tools like PyMOL or Discovery Studio.

Protocol: ADME/T Prediction

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-like properties of a compound.[2]

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of the compound.

-

Server Submission: Use web-based platforms like SwissADME or pkCSM.

-

Analysis of Parameters:

-

Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, metabolism by Cytochrome P450 enzymes.

-

Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps assess oral bioavailability.

-

Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity) and hepatotoxicity.

-

Predicted Biological Activity and Data

While specific experimental data for this compound is not extensively published, we can present representative data from closely related quinoline-sulfonamide analogs to illustrate the expected outcomes of theoretical and experimental studies.

Table 1: Representative Molecular Docking and Inhibition Data

This table summarizes binding affinities and experimental inhibition constants (Kᵢ or IC₅₀) for similar quinoline-sulfonamide compounds against common biological targets.

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Experimental Activity (nM) | Reference |

| Quinoline-Sulfonamide Hybrid | DNA Gyrase B | 3QTD | -8.0 | MIC: 64 µg/mL (vs. P. aeruginosa) | [2] |

| Quinoline-8-Sulfonamide | Pyruvate Kinase M2 (PKM2) | 4G1N | - | IC₅₀: 376,000 (vs. COLO829 cells) | [7] |

| 4-Anilinoquinoline Sulfonamide | Carbonic Anhydrase IX (hCA IX) | - | - | Kᵢ: 5.5 | [8] |

| 4-Anilinoquinoline Sulfonamide | Carbonic Anhydrase II (hCA II) | - | - | Kᵢ: 83.3 | [8] |

Table 2: Predicted ADME Properties (Representative)

This table shows typical ADME parameters predicted for a small molecule quinoline-sulfonamide derivative, evaluated against common thresholds for drug-likeness.

| Property | Predicted Value | Acceptable Range | Status |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | Pass |

| LogP (Octanol/Water Partition) | < 5 | ≤ 5 | Pass |

| H-bond Donors | ≤ 5 | ≤ 5 | Pass |

| H-bond Acceptors | ≤ 10 | ≤ 10 | Pass |

| GI Absorption | High | High | Good |

| BBB Permeant | No | - | - |

| CYP2D6 Inhibitor | Yes | No is preferred | Potential Issue |

| AMES Toxicity | Non-toxic | Non-toxic | Good |

Potential Signaling Pathway Inhibition

Based on docking studies of related compounds, this compound is hypothesized to inhibit key enzymes involved in cancer cell metabolism and survival, such as Carbonic Anhydrase IX (CA IX).

Under hypoxic conditions common in solid tumors, the transcription factor HIF-1α is stabilized, leading to the overexpression of CA IX.[8] CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while maintaining a slightly alkaline intracellular pH, which together promote cancer cell proliferation, survival, and invasion.[8] A primary sulfonamide, like that in this compound, can act as a potent inhibitor of CA IX, disrupting this pH regulation and thereby exerting an anticancer effect.

Conclusion

This guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By integrating computational methodologies such as DFT, molecular docking, and ADME prediction with established synthetic protocols, researchers can efficiently predict and validate the molecule's physicochemical properties, biological targets, and therapeutic potential. The data from analogous compounds suggest that this compound likely possesses promising anticancer or antibacterial activities, warranting further in vitro and in vivo studies to confirm these theoretical predictions.

References

- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]

- 4. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of 2-methylquinoline sulfonamides

An In-depth Technical Guide on the Potential Biological Activities of 2-Methylquinoline Sulfonamides

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. When functionalized with a sulfonamide group, the resulting quinoline sulfonamide derivatives exhibit enhanced pharmacological profiles, attracting significant interest in the field of drug discovery and development. This technical guide focuses specifically on 2-methylquinoline sulfonamides, a subclass that has demonstrated promising potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The introduction of the methyl group at the 2-position of the quinoline ring can influence the molecule's electronic properties, steric hindrance, and overall biological activity.[1] This document provides a comprehensive overview of the synthesis, diverse biological activities, and underlying mechanisms of action of 2-methylquinoline sulfonamides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of 2-Methylquinoline Sulfonamides

The general synthetic route to 2-methylquinoline sulfonamides commences with 2-methylquinoline as the starting material. The synthesis typically involves a two-step process: sulfonation followed by amidation.

-

Sulfonation: The first step is the introduction of a sulfonic acid group onto the 2-methylquinoline ring. This is commonly achieved by treating 2-methylquinoline with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction conditions, particularly temperature, are controlled to ensure regioselectivity, typically favoring substitution at the 6-position.[1]

-

Chlorination: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride. This is accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.[1]

-

Amidation: The final step involves the reaction of the 2-methylquinoline sulfonyl chloride intermediate with a variety of primary or secondary amines to yield the desired 2-methylquinoline sulfonamide derivatives. This nucleophilic substitution reaction is versatile, allowing for the introduction of diverse functionalities by varying the amine reactant.

Biological Activities

2-Methylquinoline sulfonamides have been investigated for a range of biological activities, with the most prominent being their anticancer and antimicrobial effects. These activities often stem from the inhibition of specific enzymes crucial for the survival and proliferation of cancer cells or pathogenic microorganisms.

Anticancer Activity

Quinoline sulfonamide derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][2] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways.

One of the primary mechanisms of anticancer activity for sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[3] Specifically, isoforms hCA IX and hCA XII are overexpressed in many tumors and are associated with cancer progression and poor prognosis.[4] Certain quinoline-based sulfonamides have been shown to be potent inhibitors of these tumor-associated CA isoforms.[4]

Furthermore, some derivatives have been found to influence cell cycle regulators and apoptotic pathways. For instance, studies on similar quinoline-5-sulfonamides have shown that these compounds can increase the transcriptional activity of p53 and p21 proteins, which are crucial for cell cycle arrest, and alter the expression of BCL-2 and BAX genes, thereby promoting apoptosis.[5][6]

Table 1: In Vitro Anticancer Activity of Representative Quinoline Sulfonamides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 11c (a quinoline-based sulfonamide) | MDA-MB-231 (Breast) | 1.03 ± 0.05 | [4] |

| MCF-7 (Breast) | 0.43 ± 0.02 | [4] | |

| 13b (a quinoline-based sulfonamide) | MDA-MB-231 (Breast) | 2.24 ± 0.1 | [4] |

| MCF-7 (Breast) | 3.69 ± 0.17 | [4] | |

| 3c (8-hydroxyquinoline-5-sulfonamide derivative) | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [5] |

| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [5] | |

| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [5] | |

| 9n (a quinoline-sulfonamide hybrid) | RAMOS (Burkitt's lymphoma) | 2.76 ± 0.79 | [2] |

| 9e (a quinoline-sulfonamide hybrid) | K562 (Chronic myelogenous leukemia) | 5.47 ± 1.71 | [2] |

Note: The compounds listed are representative of the broader class of quinoline sulfonamides and are included to illustrate the range of observed anticancer activity.

Figure 1: Proposed anticancer mechanisms of quinoline sulfonamides.

Antimicrobial Activity

Hybrid compounds combining quinoline and sulfonamide moieties have demonstrated significant antimicrobial properties.[1][7] Sulfonamides, as a class, are known to act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[7] The quinoline core, on the other hand, can target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV.[7] The combination of these two pharmacophores in a single molecule can lead to potent antibacterial activity, potentially with synergistic effects and a reduced likelihood of developing resistance.[7][8]

Table 2: In Vitro Antimicrobial Activity of Representative Quinoline Sulfonamides

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Hybrid quinoline-sulfonamide | Staphylococcus aureus | Up to 25 | - | [1] |

| Escherichia coli | Up to 25 | - | [1] | |

| QS3 | Pseudomonas aeruginosa | - | 64 | [7] |

| Enterococcus faecalis | - | 128 | [7] | |

| Escherichia coli | - | 128 | [7] | |

| Salmonella typhi | - | 512 | [7] | |

| 3c (8-hydroxyquinoline-5-sulfonamide derivative) | MRSA isolates | - | Comparable to Oxacillin/Ciprofloxacin | [5] |

| QBSC 4d (Cadmium complex) | Staphylococcus aureus | 21 | 0.19 | [9][10] |

| Escherichia coli | 19 | 6.09 | [9][10] | |

| Candida albicans | 25 | 0.19 | [9][10] |

Note: MIC values are presented as µg/mL. Some studies report MIC in mg/mL; these have been converted for consistency where possible.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

As previously mentioned, a key mechanism through which 2-methylquinoline sulfonamides exert their biological effects is through enzyme inhibition.

Carbonic Anhydrase Inhibition: Sulfonamides are classical inhibitors of carbonic anhydrases (CAs).[3] Several quinoline-based sulfonamides have been synthesized and evaluated for their inhibitory action against various human (h) CA isoforms.[4] While they can inhibit cytosolic isoforms like hCA I and hCA II, the primary interest for anticancer applications lies in their selective inhibition of tumor-associated isoforms hCA IX and hCA XII.[4]

Table 3: Carbonic Anhydrase Inhibition by Representative Quinoline Sulfonamides

| Compound | hCA Isoform | K_I (nM) | Reference |

| 11c | hCA IX | 8.4 | [4] |

| 13b | hCA IX | 5.5 | [4] |

| 13a | hCA IX | 25.8 | [4] |

| 13c | hCA IX | 18.6 | [4] |

| 13a | hCA XII | 9.8 | [4] |

| 13b | hCA XII | 13.2 | [4] |

| 13c | hCA XII | 8.7 | [4] |

Kinase Inhibition: Protein kinases are another important class of enzymes targeted by quinoline-based molecules in cancer therapy.[11][12] Although specific data for 2-methylquinoline sulfonamides as kinase inhibitors is emerging, the broader class of quinoline derivatives has produced approved kinase inhibitor drugs like Bosutinib and Lenvatinib.[4] These compounds typically act by competing with ATP for the binding site on the kinase. The development of quinoline-sulfonamide hybrids as multi-kinase inhibitors is an active area of research.[13]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2-methylquinoline sulfonamides). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[4]

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[4][14]

-

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[13]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[7]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

-

Enzyme and Inhibitor Preparation: Solutions of the purified human carbonic anhydrase isoform and the test inhibitor (2-methylquinoline sulfonamide) are prepared in a suitable buffer (e.g., Tris-HCl).[15]

-

Assay Procedure: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme solution (with or without the inhibitor), and the other contains a CO₂ solution in buffer.[15]

-

Reaction Initiation: The solutions from the two syringes are rapidly mixed, initiating the hydration of CO₂.

-

Monitoring: The reaction is monitored by observing the change in pH using a pH indicator included in the buffer. The initial rates of the catalyzed reaction are measured.

-

Data Analysis: The initial reaction velocities are determined at various substrate (CO₂) concentrations, both in the absence and presence of different inhibitor concentrations. Inhibition constants (K_I) are calculated from Lineweaver-Burk or Dixon plots.[15]

Conclusion

2-Methylquinoline sulfonamides represent a versatile and promising class of compounds with significant potential in drug development. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to selectively inhibit key enzymes like carbonic anhydrases, underscores their therapeutic value. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity while minimizing toxicity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, expanding the scope of their biological evaluation, and optimizing their drug-like properties for potential clinical translation. The development of hybrid molecules that combine the 2-methylquinoline sulfonamide core with other pharmacophores is also a promising strategy to address complex diseases and combat drug resistance.

References

- 1. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]

- 2. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Preliminary Insights into the Mechanism of Action of 2-Methylquinoline-6-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies into the potential mechanisms of action of 2-methylquinoline-6-sulfonamide. While direct research on this specific molecule is nascent, this document synthesizes findings from closely related quinoline-sulfonamide derivatives to elucidate its probable biological activities. Drawing upon a range of in vitro and in silico studies, we explore potential anticancer, antibacterial, and neuroprotective mechanisms. This guide presents quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows to support further research and development.

Introduction

The hybridization of pharmacologically active scaffolds is a well-established strategy in drug discovery, aimed at developing novel therapeutic agents with enhanced efficacy, improved selectivity, and reduced potential for drug resistance. The quinoline and sulfonamide moieties are both privileged structures in medicinal chemistry, each exhibiting a broad spectrum of biological activities.[1][2] Quinoline derivatives are known for their anticancer, antibacterial, and neuroprotective properties, often targeting DNA topoisomerases, kinases, and cholinesterases.[1][3][4] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[2][5]

The combination of these two pharmacophores in a single molecule, such as this compound, presents a compelling prospect for multi-target therapy. This guide collates and analyzes preliminary data from analogous compounds to build a foundational understanding of the potential mechanisms of action for this compound.

Potential Anticancer Mechanisms of Action

Quinoline-based sulfonamides have emerged as a promising class of anticancer agents, with evidence suggesting multiple potential mechanisms of action.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the role of quinoline-based sulfonamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, survival, and metastasis. The sulfonamide moiety can act as a zinc-anchoring group within the enzyme's active site.[6]

-

Signaling Pathway for Carbonic Anhydrase IX Inhibition:

Caption: Proposed inhibition of hCA IX by this compound.

Modulation of Cell Cycle and Apoptosis

Studies on quinoline-5-sulfonamide derivatives have demonstrated their ability to influence key regulators of the cell cycle and apoptosis. One study found that a specific derivative increased the transcriptional activity of p53 and p21, which are critical tumor suppressor proteins that can induce cell cycle arrest.[7] Furthermore, the same compound was observed to alter the expression of BCL-2 and BAX, key proteins in the apoptotic pathway, suggesting a pro-apoptotic mechanism of action.[7]

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of various quinoline-sulfonamide derivatives against carbonic anhydrase isoforms and their anti-proliferative effects on cancer cell lines.

| Compound Class | Target | Activity | Value | Reference |

| Quinoline-based sulfonamides | hCA IX | KI | 5.5 - 116.2 nM | [6] |

| Quinoline-based sulfonamides | hCA XII | KI | 8.7 - >10,000 nM | [6] |

| QBS 11c | MDA-MB-231 cells | IC50 | 1.03 ± 0.05 µM | [6] |

| QBS 11c | MCF-7 cells | IC50 | 0.43 ± 0.02 µM | [6] |

| QBS 13b | MDA-MB-231 cells | IC50 | 2.24 ± 0.1 µM | [6] |

| QBS 13b | MCF-7 cells | IC50 | 3.69 ± 0.17 µM | [6] |

| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 melanoma cells | IC50 | ~25 µM | [8] |

| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 cells | IC50 | ~50 µM | [8] |

| 8-hydroxyquinoline-5-sulfonamide (3c) | A549 lung cancer cells | IC50 | ~25 µM | [8] |

Potential Antibacterial Mechanisms of Action

The hybridization of a quinoline moiety with a sulfonamide suggests a potential dual-action antibacterial mechanism.

Dual Inhibition of DNA Gyrase/Topoisomerase IV and Dihydropteroate Synthase

Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3] The sulfonamide component can independently inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids.[2][5] A hybrid molecule could therefore exert a synergistic antibacterial effect by simultaneously disrupting two critical bacterial pathways.

-

Proposed Dual-Action Antibacterial Mechanism:

Caption: Dual inhibitory action on bacterial DNA replication and folate synthesis.

Quantitative Data from Analogous Compounds

The following table presents the minimum inhibitory concentrations (MIC) for a series of quinoline-sulfonamide hybrids against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| QS-3 | P. aeruginosa | 64 | [2] |

| QBSC 4d | S. aureus ATCC25923 | 19.04 x 10-5 mg/mL | |

| QBSC 4d | E. coli ATCC25922 | 609 x 10-5 mg/mL |

Potential Neuroprotective Mechanisms of Action

Quinoline-sulfonamide derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes involved in neurotransmission.

Inhibition of Cholinesterases and Monoamine Oxidases

Several studies have reported the inhibitory activity of quinoline-sulfonamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[4][9] Additionally, these compounds have shown inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the degradation of monoamine neurotransmitters like dopamine and serotonin.[4]

Quantitative Data from Analogous Compounds

The table below shows the inhibitory concentrations (IC50) of various quinoline-sulfonamide derivatives against cholinesterases and monoamine oxidases.

| Compound | Target | IC50 (µM) | Reference |

| 11g | AChE | 1.94 ± 0.13 | [9] |

| 11g | BChE | 28.37 ± 1.85 | [9] |

| a5 | MAO-A | 0.59 ± 0.04 | [4] |

| a12 | MAO-B | 0.47 ± 0.03 | [4] |

| a11 | AChE | 1.10 ± 0.77 | [4] |

| a6 | BChE | 0.58 ± 0.05 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of analogous quinoline-sulfonamide compounds.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically assessed using a stopped-flow carbon dioxide (CO2) hydrase assay.[6]

-

Principle: This method measures the enzyme-catalyzed hydration of CO2. The inhibition is determined by comparing the enzyme's activity with and without the inhibitor.

-

Procedure:

-

Recombinant hCA isozymes are used.

-

A solution of the enzyme is mixed with a CO2-saturated solution in a stopped-flow instrument.

-

The change in pH is monitored over time using a pH indicator.

-

The assay is repeated with varying concentrations of the inhibitor to determine the IC50 and KI values.

-

-

Workflow for Carbonic Anhydrase Inhibition Assay:

Caption: Workflow for determining carbonic anhydrase inhibition.

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to CLSI guidelines.

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

-

Procedure:

-

Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE can be measured using the spectrophotometric method developed by Ellman.[9]

-

Principle: This assay uses acetylthiocholine (or butyrylthiocholine) as a substrate, which is hydrolyzed by the respective cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength.

-

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations in a buffer solution.

-

The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

-

The change in absorbance is monitored over time using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Conclusion and Future Directions

The preliminary data from analogous compounds strongly suggest that this compound holds significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurodegenerative disorders. The proposed mechanisms of action, including the inhibition of carbonic anhydrases, dual targeting of bacterial enzymes, and modulation of key neurological enzymes, provide a solid foundation for further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized mechanisms of action. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile. The insights provided in this guide offer a roadmap for the continued development of this compound as a potential novel therapeutic agent.

References

- 1. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents : Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 2-Methylquinoline-6-sulfonamide: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action

This technical guide provides a comprehensive overview of the structural analogs of 2-methylquinoline-6-sulfonamide, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The information presented herein is curated from recent scientific literature to facilitate the rational design and development of novel therapeutic agents.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When functionalized with a sulfonamide group, the resulting quinoline sulfonamides have emerged as potent modulators of various biological targets. This guide focuses on the structural analogs of this compound, exploring how modifications to this core structure influence their biological activity and therapeutic potential.

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic workflow is outlined below, followed by a more detailed experimental protocol.

General Synthetic Workflow

The synthesis often commences with the construction of the 2-methylquinoline core, followed by sulfonation and subsequent derivatization of the sulfonamide moiety. Key reactions include the Doebner-von Miller reaction for quinoline synthesis and chlorosulfonation for the introduction of the sulfonyl chloride group.

Detailed Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline

This protocol describes a key intermediate in the synthesis of certain this compound analogs.

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

11 N Sodium Hydroxide (NaOH)

-

Methanol

-

Fe3O4@SiO2 nanoparticles (optional catalyst)

Procedure:

-

Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl and heat under reflux at 105 °C. The use of Fe3O4@SiO2 nanoparticles as a catalyst at this stage has been shown to improve yield and reduce reaction time.[1]

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture.

-

Continue heating the mixture for one hour.[1]

-

Cool the reaction mixture to room temperature.

-

If a catalyst was used, isolate the Fe3O4@SiO2 nanoparticles using an external magnet.[1]

-

Neutralize the mixture with 11 N NaOH solution to precipitate the product.[1]

-

Collect the whitish-yellow precipitate by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.[1]

Biological Activities and Quantitative Data

Structural analogs of this compound have been investigated for a range of biological activities, with anticancer and enzyme inhibition being the most prominent.

Anticancer Activity

Numerous quinoline sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and induction of apoptosis.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11c | MCF-7 | 0.43 ± 0.02 | [2] |

| 11c | MDA-MB-231 | 1.03 ± 0.05 | [2] |

| 13b | MCF-7 | 3.69 ± 0.17 | [2] |

| 13b | MDA-MB-231 | 2.24 ± 0.1 | [2] |

| Compound 6 | Bacillus cereus | 3.12 (MIC) | [3] |

| Compound 6 | Staphylococcus aureus | 6.25 (MIC) | [3] |

| Compound 6 | Pseudomonas aeruginosa | 12.5 (MIC) | [3] |

| Compound 6 | Escherichia coli | 12.5 (MIC) | [3] |

| Compound 7 | A549 | 77.8 ± 3.2 | [4] |

| Compound 17 | A549 | 85.1 ± 4.1 | [4] |

| Compound 7 | HeLa | 91.5 ± 4.5 | [4] |

| Compound 17 | HeLa | 87.6 ± 3.9 | [4] |

| Compound 7 | LoVo | 65.4 ± 2.8 | [4] |

| Compound 17 | LoVo | 72.3 ± 3.5 | [4] |

| Compound 7 | MDA-MB-231 | 102.7 ± 5.3 | [4] |

| Compound 17 | MDA-MB-231 | 98.4 ± 4.7 | [4] |

Carbonic Anhydrase Inhibition

Quinoline-based sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2]

| Compound ID | Target Isoform | KI (nM) | Reference |

| 9d | hCA IX | 25.9 | [2] |

| 11c | hCA IX | 8.4 | [2] |

| 13a | hCA IX | 25.8 | [2] |

| 13b | hCA IX | 5.5 | [2] |

| 13c | hCA IX | 18.6 | [2] |

| 16 | hCA IX | 21.7 | [2] |

| AAZ (standard) | hCA IX | 25 | [2] |

| 9d | hCA I | 1562 | [2] |

| 11c | hCA I | 443 | [2] |

| 13b | hCA I | 92.1 | [2] |

| 9d | hCA II | 111.2 | [2] |

| 11c | hCA II | 154.7 | [2] |

| 13b | hCA II | 58.3 | [2] |

Pyruvate Kinase M2 (PKM2) Activation

Certain quinoline-8-sulfonamide derivatives have been designed as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[5][6]

| Compound ID | Cancer Cell Line | GI50 (mM) | Reference |

| 9a | C32 | 0.520 | [6] |

| 9a | COLO829 | 0.376 | [6] |

| 9a | MDA-MB-231 | 0.609 | [6] |

| 9a | U87-MG | 0.756 | [6] |

| 9a | A549 | 0.496 | [6] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through various signaling pathways. A deeper understanding of these mechanisms is crucial for targeted drug design.

Induction of Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.

Studies have shown that certain quinoline derivatives can activate caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway.[7] This dual activation leads to the cleavage of caspase-3, the executioner caspase, ultimately resulting in apoptotic cell death.[7] Furthermore, some analogs have been observed to enhance the levels of the pro-apoptotic protein Bax while having no effect on the anti-apoptotic protein Bcl-2.[7]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[8]

Modulation of Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CA IX)

In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes that promote cell survival, angiogenesis, and metastasis. One such gene encodes for carbonic anhydrase IX (CA IX), an enzyme that helps maintain a favorable intracellular pH for cancer cell proliferation by acidifying the extracellular space.[9] Quinoline sulfonamides that inhibit CA IX can disrupt this pH regulation, leading to intracellular acidification and reduced tumor cell viability.[5][9]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring and the sulfonamide moiety.

Key SAR insights include:

-

Substituents on the Quinoline Ring: The presence of electron-withdrawing or electron-donating groups at various positions on the quinoline nucleus can significantly impact potency and selectivity. For instance, in a series of 3-(quinolin-4-ylamino)benzenesulfonamides, a 7-chloro-6-fluoro substitution pattern resulted in the most potent inhibition of hCA II.

-

The Sulfonamide Moiety: A primary sulfonamide group (-SO2NH2) is often crucial for activity, particularly for carbonic anhydrase inhibitors, as it can coordinate with the zinc ion in the enzyme's active site. Secondary sulfonamides generally exhibit reduced or no activity against these enzymes.

-

Linker and Terminal Groups: The nature of the linker between the quinoline scaffold and other functionalities, as well as the terminal groups on the sulfonamide, can influence pharmacokinetic properties and target engagement.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[2]

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

Objective: To measure the inhibitory activity of the compounds against carbonic anhydrase isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of CO2. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., 4-nitrophenol)

-

CO2-saturated water

-

Test compounds dissolved in a suitable solvent

-

Stopped-flow spectrophotometer

Procedure:

-

An assay solution containing the buffer, pH indicator, and the specific hCA isoform is prepared.

-

The test compound at various concentrations is added to the assay solution.

-

The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

The initial rates of the reaction are determined in the presence and absence of the inhibitor.

-

The inhibition constants (KI) are calculated by fitting the data to the appropriate inhibition model.

Antibacterial and Antifungal Screening (Agar Well/Disc Diffusion Method)

Objective: To assess the antimicrobial activity of the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer or filter paper discs

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal drugs (positive controls)

-

Incubator

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates with the microbial suspension.

-

Create wells in the agar using a sterile cork borer or place sterile filter paper discs on the surface.

-

Add a defined volume of the test compound solution to the wells or impregnate the discs.

-

Include a solvent control and positive controls (standard drugs).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each well or disc. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Perspectives